(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H10F3N3O3 and its molecular weight is 361.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SARs).
- IUPAC Name: this compound
- Molecular Formula: C18H14F3N3O2
- Molecular Weight: 357.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in inflammatory pathways.
- Receptor Modulation: It interacts with specific receptors, influencing cellular signaling pathways crucial for various biological processes.
- Gene Expression Alteration: The compound may affect the expression of genes associated with cell growth and apoptosis.
Anti-inflammatory Effects
Recent studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity. For example, compounds with similar structures demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that certain derivatives not only inhibit COX enzymes but also have comparable efficacy to established anti-inflammatory drugs like celecoxib and diclofenac .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of tumor growth factors .
Case Studies
- Case Study on Inflammation : A study investigated the anti-inflammatory effects of a derivative similar to this compound in a rat model of carrageenan-induced paw edema, demonstrating significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Case Study on Cancer : Another study explored the effects of the compound on human cancer cell lines, revealing that it inhibits cell proliferation and induces apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be affected by modifications to its chemical structure:
- Substituent Effects : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against certain targets.
- Aromatic Ring Modifications : Changes in the aromatic rings can significantly alter binding affinity and selectivity towards specific receptors or enzymes.
特性
IUPAC Name |
(E)-2-cyano-3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O3/c18-17(19,20)13-2-1-3-14(9-13)22-16(24)12(10-21)8-11-4-6-15(7-5-11)23(25)26/h1-9H,(H,22,24)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRSAUQAQXGKKL-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。